3-(4-Hydroxybut-1-ynyl)phenyl acetate
Description
3-(4-Hydroxybut-1-ynyl)phenyl acetate is a synthetic phenyl acetate derivative characterized by a hydroxybutynyl substituent at the para position of the phenyl ring. The hydroxybutynyl group introduces both a hydroxyl (-OH) and a triple bond (C≡C), which may enhance polarity, reactivity, and biological interactions compared to simpler phenyl acetate derivatives. Such structural features are often explored for their antineoplastic, antioxidant, or photophysical properties, as seen in related compounds .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[3-(4-hydroxybut-1-ynyl)phenyl] acetate |
InChI |
InChI=1S/C12H12O3/c1-10(14)15-12-7-4-6-11(9-12)5-2-3-8-13/h4,6-7,9,13H,3,8H2,1H3 |
InChI Key |
KRPPIIFMQUKMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C#CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physical and Chemical Properties

*Inferred properties based on substituent effects.
Key Observations:
- Polarity and Solubility: The hydroxybutynyl group in the target compound likely increases polarity compared to phenyl acetate or benzyl phenyl acetate, enhancing solubility in polar solvents like ethanol or water. This contrasts with benzyl phenyl acetate, which is only 33% soluble in 90% ethanol .
- Thermal Stability: The triple bond in the hydroxybutynyl group may lower thermal stability relative to saturated analogs like benzyl phenyl acetate (boiling point 317–319°C) .
Preparation Methods
Zinc-Mediated Propargylation
A foundational approach involves the propargylation of 2-hydroxybenzaldehyde to form 2-(1-hydroxybut-3-ynyl)phenol (I), a key intermediate. The reaction employs propargyl bromide and activated zinc dust in a tetrahydrofuran (THF)/dimethylformamide (DMF) solvent system:
-
Reagents : 2-Hydroxybenzaldehyde, propargyl bromide, Zn dust.
-
Conditions : Room temperature, 5 mmol scale, 10 mL THF/DMF (1:1).
-
Workup : Quenching with NH₄Cl, extraction with ethyl acetate, column chromatography (petroleum ether:ethyl acetate = 5:1).
This intermediate is subsequently acetylated to yield the target compound (see Section 3).
Palladium-Catalyzed Sonogashira Coupling
Coupling with Aryl Halides
Palladium-catalyzed Sonogashira coupling is widely used to introduce the hydroxybutynyl moiety. For example, 3-iodophenyl acetate reacts with 3-butyn-1-ol under Pd(PPh₃)₂Cl₂/CuI catalysis:
-
Reagents : 3-Iodophenyl acetate, 3-butyn-1-ol, Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA).
-
Conditions : DMF solvent, room temperature, nitrogen atmosphere.
-
Workup : Aqueous extraction, column chromatography (hexane:ethyl acetate = 8:2).
This method ensures regioselectivity and compatibility with acetylated phenols.
Acetylation of Phenolic Intermediates
Acetic Anhydride-Mediated Acetylation
The phenolic hydroxyl group in 3-(4-hydroxybut-1-ynyl)phenol is acetylated using acetic anhydride in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP)[4,:
Acetyl Chloride in Basic Media
Alternatively, acetyl chloride with pyridine or TEA achieves efficient acetylation:
-
Reagents : Acetyl chloride, pyridine, 3-(4-hydroxybut-1-ynyl)phenol.
-
Conditions : 0°C, 1–2 hours.
-
Workup : Filtration, washing with HCl (1M), column chromatography.
Optimization and Challenges
Regioselectivity in Propargylation
Zinc-mediated propargylation (Section 1.1) favors para-substitution due to steric and electronic effects. Ortho/para ratios are controlled by solvent polarity and temperature.
Catalytic System Efficiency
Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with CuI suppress homocoupling of alkynes, critical for high yields. Lower catalyst loadings (0.5–1 mol%) reduce costs without compromising efficiency.
Purification Challenges
Column chromatography (petroleum ether:ethyl acetate gradients) resolves acetylated products from diacetylated byproducts. Silica gel stability and solvent polarity are optimized to prevent decomposition of the hydroxybutynyl group.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >98% purity.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Hydroxybut-1-ynyl)phenyl acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification or coupling reactions. For example, the acetate group can be introduced via acetylation of a phenolic hydroxyl group using acetic anhydride under basic conditions. The alkyne moiety (4-hydroxybut-1-ynyl) may require Sonogashira coupling between a terminal alkyne and a halogenated aryl precursor. Reaction optimization should focus on catalyst selection (e.g., Pd/Cu for coupling), solvent polarity, and temperature control to minimize side reactions like alkyne oligomerization . Purity can be monitored using GC or HPLC, as described for structurally similar esters in chromatographic protocols .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare H and C NMR shifts with predicted values for the acetyl (δ ~2.3 ppm for CH), phenolic oxygen-linked alkyne (δ ~3.5–4.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm).
- IR : Confirm ester carbonyl (C=O stretch ~1740 cm) and hydroxyl (O-H stretch ~3200–3500 cm) groups.
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]) against the theoretical molecular weight. Cross-reference with databases like NIST Chemistry WebBook for analogous compounds .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ ~254 nm) or GC with flame ionization detection. Calibrate against certified reference standards. Impurity thresholds (e.g., residual solvents, unreacted precursors) should align with guidelines for pharmaceutical intermediates (<0.1% for critical impurities) .
- Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via LC-MS to identify byproducts like hydrolyzed acetic acid or oxidized alkyne derivatives .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- Methodological Answer :
- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs for unambiguous confirmation of stereochemistry and bond angles .
- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation in esters) by variable-temperature NMR experiments.
- Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies >0.5 ppm in C NMR may indicate misassigned functional groups .
Q. What mechanistic insights govern the reactivity of the hydroxyl-alkyne moiety in this compound?
- Methodological Answer : The hydroxyl group’s proximity to the alkyne can influence reactivity through hydrogen bonding or steric effects. For example:
- Acid-Catalyzed Reactions : The hydroxyl may act as a proton donor, accelerating alkyne hydration to ketones.
- Metal Coordination : The alkyne can bind to transition metals (e.g., Au) in catalytic cycles, while the hydroxyl group stabilizes intermediates via hydrogen bonding. Kinetic studies (e.g., monitoring reaction rates under varying pH) and isotopic labeling (O) can clarify mechanisms .
Q. How does the compound’s stereoelectronic profile affect its interactions in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities to target proteins (e.g., peroxisome proliferator-activated receptors, PPARs) using AutoDock Vina. Compare with phenyl acetate derivatives known to modulate PPAR activity .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing acetyl groups) with bioactivity data from cytotoxicity assays. Advanced QSAR models should account for steric parameters (e.g., molar refractivity) and electronic descriptors (Hammett constants) .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing contradictory bioassay results?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Error Propagation : Quantify uncertainties in IC values using Monte Carlo simulations.
- Multivariate Analysis : Apply PCA or PLS-DA to identify confounding variables (e.g., solvent polarity in cell-based assays) .
Q. How can researchers design experiments to probe the compound’s role in glutamine depletion (a proposed antineoplastic mechanism)?
- Methodological Answer :
- Metabolomic Profiling : Use C-glutamine tracing in cancer cell lines (e.g., HT-29) with LC-MS to track glutamine uptake and TCA cycle intermediates.
- Knockdown Studies : Silence glutaminase (GLS1) via siRNA and measure apoptosis (Annexin V/PI staining) to isolate the compound’s glutamine-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
